Mass Spectrometric Selectivity: +5.03 Da Mass Shift vs. Unlabeled Impurity Enables Interference-Free SRM
The target compound exhibits a molecular ion mass of 374.51 Da (C₁₇H₂₂D₅N₃O₄S), which is +5.03 Da higher than the unlabeled Amisulpride EP Impurity G (369.48 Da, C₁₇H₂₇N₃O₄S) [1]. This mass difference is generated by five deuterium atoms substituted at the N-ethyl group of the piperidine ring, as confirmed by the IUPAC name 4-amino-5-ethylsulfonyl-2-methoxy-N-[1-(1,1,2,2,2-pentadeuterioethyl)piperidin-3-yl]benzamide . In a typical triple-quadrupole SRM experiment, this 5-Da offset ensures zero isotopic cross-contribution between the analyte (unlabeled) and the internal standard (labeled) channels, which is not achievable with ¹³C-labeled or single-deuterium-labeled analogs where natural-abundance isotope peaks overlap with the labeled channel [2].
| Evidence Dimension | Molecular ion mass (monoisotopic) and mass shift for internal standard application |
|---|---|
| Target Compound Data | 374.51 Da (C₁₇H₂₂D₅N₃O₄S) |
| Comparator Or Baseline | Unlabeled Amisulpride EP Impurity G: 369.48 Da (C₁₇H₂₇N₃O₄S) |
| Quantified Difference | +5.03 Da (5 deuterium atoms at N-ethyl-piperidine) |
| Conditions | Electrospray ionization (ESI+) LC-MS; monoisotopic mass calculation based on molecular formula |
Why This Matters
A mass shift of ≥3 Da is the empirical minimum for eliminating isotopic cross-talk in SRM-based quantification; the +5 Da offset of this compound provides a safety margin exceeding that of single- or double-deuterated analogs typically offered for other amisulpride impurities.
- [1] ChemSrc. 4-Amino-N-(1-ethyl-3-piperidinyl)-5-(ethylsulfonyl)-2-methoxybenzamide-d5. Calculated MW 374.51; unlabeled MW 369.48. https://www.chemsrc.com View Source
- [2] Gujaral, P. et al. (2021). Bioanalysis – Amisulpride Serum Concentration. Amisulpride-d5 (98.0% purity) from Toronto Research Chemicals served as internal standard, validating the d5-labeling strategy for this chemical class. View Source
